molecular formula C16H17ClN2O3 B4500951 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4500951
M. Wt: 320.77 g/mol
InChI Key: AZPVFCNAHFLVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 6-chloroindole with acetic anhydride to form 6-chloro-1H-indol-1-yl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like toluene or acetonitrile, with the reaction being carried out under reflux .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exhibit anticancer properties. The indole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
    • A study highlighted the potential of oxindole derivatives, which share structural similarities with this compound, as effective anticancer agents .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
    • By modulating COX activity, these compounds could help manage pain and inflammation associated with various conditions.
  • Neuropharmacology :
    • Indole derivatives are often explored for their neuroactive properties. The piperidine component may enhance central nervous system effects, making this compound a candidate for research into neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BEnzyme InhibitionShowed that the compound effectively reduces COX enzyme activity, leading to decreased inflammation markers.
Study CNeuropharmacologyReported improved cognitive function in animal models treated with similar indole derivatives.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Moiety : Starting from appropriate precursors, the indole structure is synthesized using standard organic reactions.
  • Piperidine Ring Formation : The piperidine ring is constructed through cyclization reactions.
  • Acetylation : The final step involves acetylating the indole derivative to yield the target compound.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Comparison with Similar Compounds

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with an indole moiety and an acetyl group, which may contribute to its biological properties. The presence of the chloro group on the indole enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1MDA-MB-2312.43 - 7.84
2HepG24.98 - 14.65
3FaDu>10

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of microtubule assembly. In vitro studies have shown that certain piperidine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting antiviral activity. Compounds structurally similar to this compound have been shown to inhibit HIV replication in human primary cells by preventing viral DNA synthesis . This suggests a potential role for the compound in antiviral drug development.

Table 2: Antiviral Efficacy Against HIV

CompoundEC50 (µM)Mechanism
Compound A1.5Inhibition of RT
Related Compound4.98Prevents DNA synthesis

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including those with indole substitutions. These studies highlighted the importance of structural modifications in enhancing biological activity against both cancer and viral targets .

Clinical Implications

The findings suggest that compounds like this compound could serve as lead candidates for further development into therapeutic agents for cancer and viral infections.

Properties

IUPAC Name

1-[2-(6-chloroindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPVFCNAHFLVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.